Pyrimidine-4-carboximidamide dihydrochloride

Description

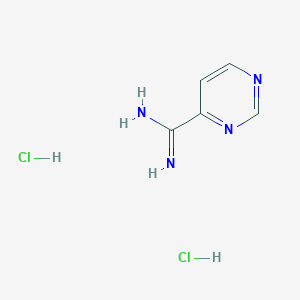

Pyrimidine-4-carboximidamide dihydrochloride (molecular formula: C₅H₆N₄·2HCl) is a pyrimidine derivative featuring a carboximidamide group at the 4-position and two hydrochloride counterions. Its SMILES string (C1=CN=CN=C1C(=N)N) and InChIKey (QSAPNXNLWSGIPY-UHFFFAOYSA-N) highlight its planar heterocyclic structure, with two nitrogen atoms in the pyrimidine ring and an amidine moiety . The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing nitrogen-containing heterocycles due to its reactive amidine group and hydrogen-bonding capabilities.

Properties

IUPAC Name |

pyrimidine-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4.2ClH/c6-5(7)4-1-2-8-3-9-4;;/h1-3H,(H3,6,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZWREDXQNXFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989659-39-3 | |

| Record name | pyrimidine-4-carboximidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of Pyrimidine-4-carboximidamide dihydrochloride involves several chemical reactions and conditions. One common method includes the reaction of morpholine-4-carboximidamide hydrochloride with 2-methoxymalonate ester in the presence of methanolic sodium methoxide . This reaction produces dihydroxypyrimidine, which is then reacted with phosphorus oxychloride to give the dichloride, serving as the starting material for various analogs . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature allows for nucleophilic aromatic substitution (SₙAr) at positions activated by the carboximidamide group. For example:

-

Halogenation : Reacts with halogenating agents (e.g., POCl₃) in polar aprotic solvents like DMF to introduce halogens at the 2- or 6-positions .

-

Amination : Undergoes Buchwald–Hartwig amination with primary or secondary amines (e.g., morpholine, N-methylphenethylamine) in the presence of palladium catalysts to form substituted pyrimidines .

Example Reaction :

Condensation Reactions

The carboximidamide group participates in condensation reactions to form fused heterocycles or bipyrimidines:

-

Malonate Condensation : Reacts with diethyl malonate derivatives under basic conditions (e.g., NaOH in methanol) to yield 5-aryloxy-2,4-dihydroxypyrimidines .

-

Heterocycle Formation : Condenses with aldehydes (e.g., 4-methoxybenzaldehyde) under microwave irradiation to generate pyrrolopyrimidine derivatives .

Experimental Data :

Oxidation and Reduction

-

Oxidation : The carboximidamide group can be oxidized to a nitrile oxide using oxidizing agents like NaIO₄ or H₂O₂, particularly in diol intermediates .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, enhancing solubility for pharmaceutical applications .

Mechanistic Insight :

Oxidation of diol intermediates derived from ethylene glycol adducts proceeds via cleavage of vicinal diols to aldehydes, which subsequently undergo further transformations .

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound readily undergoes neutralization with bases (e.g., NaOH) to form the free carboximidamide. Conversely, it reacts with strong acids (e.g., H₂SO₄) to stabilize as sulfonate salts .

Key Property :

-

pKa : The protonated carboximidamide group has a pKa ~3.5, enabling pH-dependent reactivity in aqueous solutions .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C, with exothermic peaks observed in DSC analysis .

-

Solvent Effects : Reactivity is enhanced in polar solvents (e.g., DMF, methanol) due to improved solubility and charge stabilization .

Comparative Reactivity with Analogues

Scientific Research Applications

Pyrimidine-4-carboximidamide dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit key enzymes and pathways involved in cancer cell proliferation . Additionally, it is used in the development of new drugs for treating neurological disorders, chronic pain, and diabetes mellitus . In industry, it is utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Pyrimidine-4-carboximidamide dihydrochloride involves the inhibition of key enzymes and pathways. For example, it can inhibit kinase enzymes such as erbB2, raf, CDK, and Src, leading to cell cycle arrest and induction of apoptosis in cancer cells . It also affects mitochondrial membrane potential and increases reactive oxygen species, contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares pyrimidine-4-carboximidamide dihydrochloride with structurally related compounds:

| Compound Name | Molecular Formula | Heterocycle | Key Substituents | Salt Form | Key Applications |

|---|---|---|---|---|---|

| This compound | C₅H₆N₄·2HCl | Pyrimidine | 4-carboximidamide | Dihydrochloride | Pharmaceutical intermediates |

| Pyridine-4-carboximidamidate chloride (Isonicotinamidine hydrochloride) | C₆H₇N₃·HCl | Pyridine | 4-carboximidamide | Hydrochloride | Synthesis of piperidinyl derivatives |

| 5-Bromo-2-chloropyrimidin-4-amine | C₄H₃BrClN₃ | Pyrimidine | 5-bromo, 2-chloro, 4-amine | None | Halogenated building blocks |

| 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride | C₉H₁₅N₅·2HCl | Pyrimidine | Piperidin-4-amine, 2-pyrimidinyl | Dihydrochloride | Drug discovery intermediates |

| 2,2’-Azobis(2-methylpropionamidine) dihydrochloride | C₁₀H₂₂N₈·2HCl | Azoamidine | Azo group, methylpropionamidine | Dihydrochloride | Polymerization initiators |

Key Observations:

Heterocycle Differences: Pyrimidine vs. Pyridine: this compound contains a pyrimidine ring (two nitrogen atoms), while isonicotinamidine hydrochloride (pyridine derivative) has one nitrogen. Azoamidines: Azoamidine dihydrochlorides (e.g., 2,2’-azobis derivatives) are structurally distinct due to their azo (-N=N-) linkage, enabling radical initiation in polymerization .

Substituent Effects: Carboximidamide Group: Present in both this compound and isonicotinamidine hydrochloride, this group acts as a hydrogen-bond donor/acceptor, enhancing interactions in enzymatic or synthetic pathways . Halogenation: 5-Bromo-2-chloropyrimidin-4-amine lacks the amidine group but includes electron-withdrawing halogens, increasing molecular weight and altering reactivity for nucleophilic substitution reactions .

Salt Form and Solubility :

- Dihydrochloride salts (e.g., pyrimidine-4-carboximidamide and 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) exhibit superior water solubility compared to neutral compounds like 5-bromo-2-chloropyrimidin-4-amine. This property is critical for bioavailability in drug formulations .

Applications :

- Pharmaceutical Intermediates : this compound and isonicotinamidine hydrochloride are used to synthesize piperidinyl and tetrahydropyridinyl derivatives, which are common scaffolds in kinase inhibitors and antiviral agents .

- Polymer Chemistry : Azoamidine dihydrochlorides serve as water-soluble initiators for radical polymerization, leveraging their stability and solubility .

Research Findings and Property Analysis

- Reactivity : The amidine group in this compound undergoes condensation reactions with ketones or aldehydes to form imidazoles or triazines, a feature less prominent in halogenated pyrimidines .

- Crystal Packing : In 5-bromo-2-chloropyrimidin-4-amine, hydrogen bonding (N–H···N) creates a 2D supramolecular network, whereas the dihydrochloride salts form ionic lattices, improving thermal stability .

- Toxicity and Handling : Dihydrochloride salts (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) require stringent safety protocols due to irritancy, whereas neutral halogenated pyrimidines pose fewer handling risks .

Biological Activity

Pyrimidine-4-carboximidamide dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Pyrimidine derivatives are significant in drug development due to their structural versatility and ability to interact with various biological targets. This compound is a specific derivative that exhibits potential therapeutic properties, particularly in oncology and neurology.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, a study demonstrated that certain pyrimidine-based compounds exhibited potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 0.057 µM to 0.184 µM, indicating strong activity compared to standard chemotherapeutics like sorafenib .

Table 1: IC50 Values of Pyrimidine Derivatives Against Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |

|---|---|---|---|

| This compound | 0.09 ± 0.0085 | 0.12 ± 0.064 | 0.18 ± 0.01 |

| Sorafenib | 0.144 | 0.176 | 19 |

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies showed that pyrimidine derivatives could inhibit acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment. One study reported an AChE inhibition percentage of 16% at a concentration comparable to standard drugs like Donepezil .

3. Antioxidant Activity

This compound has shown promising antioxidant activity in various assays, reducing oxidative stress markers significantly compared to controls. The total antioxidant capacity (TAC) was measured at 31.27 mg gallic acid equivalent per gram, indicating its potential as an antioxidant agent .

Case Studies

Case Study 1: Anticancer Efficacy

In a clinical setting, pyrimidine derivatives were evaluated for their efficacy against drug-resistant cancer cell lines. A specific derivative demonstrated enhanced cytotoxicity, leading to apoptosis induction in resistant MCF-7 cells, highlighting the potential of pyrimidine scaffolds in overcoming resistance mechanisms .

Case Study 2: Neuroprotective Mechanism

Another study explored the neuroprotective mechanism of pyrimidine derivatives through the modulation of nitric oxide synthase (nNOS). Compounds showed selective inhibition of nNOS, which is implicated in neurodegenerative disorders, thereby suggesting a therapeutic avenue for conditions like Alzheimer's and Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing and characterizing Pyrimidine-4-carboximidamide dihydrochloride in laboratory settings?

- Answer : Synthesis typically involves coupling pyrimidine derivatives with amidine precursors under acidic conditions, followed by hydrochloride salt formation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify purity (≥95%). Safety protocols must align with GHS guidelines due to its acute oral toxicity (H302) and skin/eye irritation risks (H315, H319) .

Q. What safety protocols are critical for handling this compound in experimental workflows?

- Answer : Essential protocols include:

- Use of PPE (nitrile gloves, lab coat, safety goggles).

- Handling in a fume hood to avoid inhalation (H335).

- Immediate decontamination of spills with inert absorbents.

- Storage at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial potential of this compound against gram-negative pathogens?

- Answer : Use in vitro assays such as:

- Minimum Inhibitory Concentration (MIC) : Test serial dilutions against Pseudomonas aeruginosa or E. coli (reference CLSI guidelines).

- Biofilm disruption : Quantify biomass reduction via crystal violet staining.

- Time-kill kinetics : Assess bactericidal activity over 24 hours.

Compare results with structurally related dihydrochloride compounds (e.g., octenidine dihydrochloride’s anti-pseudomonal efficacy ).

Q. What methodological strategies resolve contradictions in reported bioactivity data across studies?

- Answer : Address discrepancies via:

- Systematic review frameworks : Aggregate data from peer-reviewed studies using PRISMA guidelines, focusing on variables like microbial strain variability or solvent systems.

- Dose-response reevaluation : Replicate experiments under standardized conditions (pH, temperature) to isolate compound-specific effects.

- Analytical validation : Use HPLC-MS to confirm compound integrity in conflicting studies .

Q. How can researchers optimize the stability of this compound in long-term pharmacological assays?

- Answer : Stability optimization strategies include:

- Lyophilization : Store as a lyophilized powder under argon to minimize hydrolysis.

- Degradation monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis.

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) if metal-catalyzed degradation is observed .

Q. What experimental approaches validate this compound’s role as a synthetic intermediate in drug discovery?

- Answer : Validate via:

- Multi-step synthesis : Incorporate the compound into heterocyclic scaffolds (e.g., piperidinylpyrimidines) and confirm yield/purity at each step.

- Biological screening : Test derivatives for target engagement (e.g., enzyme inhibition assays) and compare with parent compound activity.

- Structural analogs : Reference studies on isonicotinamidine hydrochloride, a related intermediate used in antimicrobial agents .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on cytotoxicity thresholds in cell-based assays?

- Answer : Mitigate contradictions by:

- Cell line standardization : Use identical cell lines (e.g., NIH/3T3 fibroblasts) and passage numbers.

- Endpoint harmonization : Align assays (e.g., MTT vs. resazurin) and normalize data to vehicle controls.

- Impurity profiling : Screen batches for byproducts (e.g., unreacted pyrimidine precursors) via LC-MS .

Methodological Resources

- Safety Data Sheets (SDS) : Refer to GHS classifications for hazard mitigation .

- Antimicrobial Testing : Follow CLSI M07-A11 guidelines for reproducibility .

- Synthetic Protocols : Adapt procedures from structurally related intermediates (e.g., isonicotinamidine hydrochloride ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.